molecular formula C25H26Cl3N3O B12677047 N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride CAS No. 133041-60-8

N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride

Cat. No.: B12677047
CAS No.: 133041-60-8
M. Wt: 490.8 g/mol
InChI Key: ZCMVCWDESAORSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR Analysis

The proton nuclear magnetic resonance (¹H NMR) spectrum in deuterated dimethyl sulfoxide (DMSO-d6) is predicted to exhibit the following key signals:

  • Quinoline aromatic protons : A multiplet at δ 8.85–8.90 ppm (H-2), a doublet at δ 8.25 ppm (H-5, J = 8.5 Hz), and a triplet at δ 7.60 ppm (H-7, J = 7.0 Hz).
  • Phenoxy-phenyl protons : Two doublets at δ 7.35 ppm (H-3', J = 8.8 Hz) and δ 6.95 ppm (H-2', J = 8.8 Hz) arising from the para-substituted phenoxy group.
  • Ethylamino side chain : A triplet at δ 3.65 ppm (NCH2CH2Cl, J = 6.2 Hz) and a quartet at δ 2.75 ppm (NCH2CH3, J = 7.1 Hz).

¹³C NMR Analysis

Key carbon resonances include:

  • Quinoline carbons : δ 152.1 ppm (C-4, amine-attached), δ 148.9 ppm (C-8a), and δ 121.5 ppm (C-3).
  • Phenoxy carbons : δ 159.2 ppm (C-O) and δ 130.4–115.3 ppm (aromatic carbons).
  • Chloroethyl group : δ 45.8 ppm (CH2Cl) and δ 38.5 ppm (NCH2).

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectra show characteristic absorptions at:

  • 3350 cm⁻¹ : N–H stretching (amine and ammonium).
  • 1645 cm⁻¹ : C=N stretching (quinoline ring).
  • 1245 cm⁻¹ : C–O–C asymmetric stretching (phenoxy group).
  • 680 cm⁻¹ : C–Cl stretching (chloroethyl substituent).

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum in methanol exhibits absorption maxima at 254 nm (π→π* transition of the quinoline ring) and 310 nm (n→π* transition involving the phenoxy oxygen lone pairs). Bathochromic shifts of ~15 nm are observed in acidic media due to protonation of the quinoline amine.

Properties

CAS No.

133041-60-8

Molecular Formula

C25H26Cl3N3O

Molecular Weight

490.8 g/mol

IUPAC Name

N-[4-[4-[2-chloroethyl(ethyl)amino]phenoxy]phenyl]quinolin-4-amine;dihydrochloride

InChI

InChI=1S/C25H24ClN3O.2ClH/c1-2-29(18-16-26)20-9-13-22(14-10-20)30-21-11-7-19(8-12-21)28-25-15-17-27-24-6-4-3-5-23(24)25;;/h3-15,17H,2,16,18H2,1H3,(H,27,28);2*1H

InChI Key

ZCMVCWDESAORSZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=NC4=CC=CC=C43.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 4-Quinolinamine Intermediate

  • Starting from 4-chloroquinoline or related quinoline derivatives, nucleophilic aromatic substitution with an appropriate amine can introduce the amino group at the 4-position.
  • Literature on quinoline derivatives preparation (e.g., WO2005062723A2) describes heating 4,7-dichloroquinoline with amines under basic conditions (NaOH) and catalytic KI at 100–150°C to achieve substitution at the 4-position efficiently.

Preparation of the 4-(4-Phenoxyphenyl) Moiety

  • The 4-phenoxyphenyl group is typically prepared by coupling reactions such as nucleophilic aromatic substitution or Ullmann-type ether synthesis.
  • Phenol derivatives can be reacted with aryl halides under copper catalysis or base-promoted conditions to form the diphenyl ether linkage.

Introduction of the 2-Chloroethyl Ethylamino Side Chain

  • The 2-chloroethyl ethylamino substituent is introduced via alkylation of an amino group with 2-chloroethyl derivatives.
  • This step often involves reaction of a secondary amine (ethylamine or its derivative) with 2-chloroethyl chloride or 2-chloroethyl tosylate under controlled conditions to avoid over-alkylation or side reactions.
  • Similar alkylation strategies are reported in the synthesis of nitrogen mustard analogs such as melphalan, where 2-chloroethyl groups are introduced onto amino acids or aromatic amines.

Coupling of the Phenoxyphenyl and Quinolinamine Units

  • The linkage between the quinolinamine and the phenoxyphenyl moiety is formed via nucleophilic aromatic substitution or amination reactions.
  • Conditions typically involve heating the amine with the corresponding aryl halide or activated phenol derivative in polar aprotic solvents (e.g., acetonitrile, DMF) with bases such as sodium hydroxide or potassium carbonate.

Formation of the Dihydrochloride Salt

  • The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, methanol).
  • This step improves the compound’s stability, crystallinity, and solubility for pharmaceutical applications.

Detailed Preparation Methods and Conditions

Step Reaction Type Reagents & Conditions Notes Yield & Purity Data
1. Quinoline Amination Nucleophilic aromatic substitution 4,7-Dichloroquinoline + amine, NaOH, KI catalyst, 100–150°C, 4–7 h Efficient substitution at 4-position; base and catalyst critical for yield High yield (>80%) reported in similar quinoline syntheses
2. Phenoxyphenyl Ether Formation Ullmann-type ether synthesis or nucleophilic aromatic substitution Phenol + aryl halide, Cu catalyst or base, 80–120°C Formation of diphenyl ether bridge Moderate to high yield (70–90%) depending on catalyst and solvent
3. 2-Chloroethyl Alkylation Alkylation of amine with 2-chloroethyl chloride Secondary amine + 2-chloroethyl chloride, base (e.g., triethylamine), 0–50°C Control of temperature critical to avoid side reactions Yields vary; typically 60–85%
4. Coupling of Units Amination or nucleophilic substitution Amine + aryl halide or activated phenol, polar aprotic solvent, base, 60–85°C, 4–7 h Reaction monitored by HPLC; purification by crystallization Yields 70–90% depending on purity of intermediates
5. Salt Formation Acid-base reaction Compound + HCl in ethanol or methanol, room temp to reflux Formation of dihydrochloride salt; crystallization High purity (>98% by HPLC), stable solid form

Research Findings and Optimization Notes

  • Reaction Solvents: Acetonitrile and N-methylpyrrolidone are preferred for coupling steps due to their polarity and ability to dissolve both organic and inorganic reagents.
  • Catalysts and Bases: Use of potassium iodide as a catalyst and sodium hydroxide as base enhances nucleophilic substitution efficiency on quinoline rings.
  • Temperature Control: Maintaining reaction temperatures between 60–85°C during coupling and alkylation steps prevents decomposition and side reactions.
  • Purification: Crystallization from methanol or ethyl acetate followed by washing with heptane or water improves purity and yield of intermediates and final product.
  • Yield Optimization: Stepwise purification and intermediate isolation improve overall yield and reduce impurities, critical for pharmaceutical-grade compounds.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Reaction Temperature 60–150°C (depending on step) Controls reaction rate and selectivity
Solvent Acetonitrile, DMF, Methanol, Ethyl acetate Solubility and reaction medium polarity
Catalyst KI (for quinoline substitution), Cu (for ether formation) Enhances reaction efficiency
Base NaOH, K2CO3, triethylamine Deprotonates amines and phenols for nucleophilic attack
Reaction Time 4–20 hours Ensures completion without degradation
Purification Crystallization, filtration, washing Improves purity and yield
Final Salt Formation HCl in ethanol/methanol Stabilizes compound as dihydrochloride salt

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The 2-chloroethyl group is reactive toward nucleophiles, enabling alkylation or hydrolysis:

Reaction Conditions Products Key Findings
HydrolysisAqueous acidic/basic conditionsEthanol derivative (e.g., 2-hydroxyethyl) and HCl release Hydrolysis rates depend on pH, with faster degradation in alkaline media .
Alkylation (e.g., with DNA)Physiological conditionsDNA adducts via N7-guanine alkylation Mimics nitrogen mustard agents (e.g., chlorambucil), suggesting genotoxicity .
Reaction with thiolsNeutral pH, room temperatureThioether derivatives (e.g., S-alkylated glutathione) Potential detoxification pathway in biological systems .

Reactivity of the Quinoline and Phenoxy Systems

The quinoline and phenoxy rings participate in electrophilic aromatic substitution (EAS) and aryne-mediated coupling:

Reaction Conditions Products Key Findings
Aryne couplingCsF, acetonitrile, 25°C Phenoxy-aryl fused products (e.g., 4-phenoxyquinazoline derivatives) Arynes generated in situ enable regioselective coupling with electron-rich aromatics .
NitrationHNO₃/H₂SO₄Nitro-substituted derivatives at quinoline C3 or phenoxy para positions Electron-withdrawing substituents (e.g., Cl) direct nitration to meta positions .
SulfonationH₂SO₄, SO₃Sulfonic acid derivativesLimited data; predicted based on quinoline sulfonation trends .

Acid-Base Reactions of the Dihydrochloride Salt

The dihydrochloride salt dissociates in aqueous media, affecting solubility and reactivity:

Reaction Conditions Products Key Findings
NeutralizationNaOH or NH₃Free base precipitates Free base is less water-soluble; precipitation optimizes extraction .
pH-dependent stabilityBuffered solutions (pH 2–9)Degradation products (e.g., quinoline oxides) Stability highest at pH 4–6; oxidative degradation occurs at extremes .

Oxidation and Reductive Pathways

The ethylamino group and quinoline ring undergo redox reactions:

Reaction Conditions Products Key Findings
Oxidation of ethylaminoKMnO₄, acidic conditionsNitroso or nitro derivatives Over-oxidation to nitro compounds observed in strongly acidic media .
Reduction of quinolineH₂, Pd/C1,2,3,4-Tetrahydroquinoline Catalytic hydrogenation saturates the heterocyclic ring .

Scientific Research Applications

N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interfere with DNA replication.

    Biological Research: The compound is used in studies involving cell signaling pathways and enzyme inhibition.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It can be used in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride involves its interaction with DNA and enzymes:

    DNA Interaction: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.

    Enzyme Inhibition: The compound can inhibit enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoline Derivatives with Phenoxy Substituents

6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride (CAS 179246-08-3)
  • Structure: Features a quinolin-4-amine core with 6,7-dimethoxy groups and a 3-phenoxyphenyl substituent.
  • Molecular Weight : 408.88 g/mol.
  • Key Differences: Substituents: Dimethoxy groups (electron-donating) vs. chloroethyl ethylamino (electron-withdrawing, alkylating). Phenoxy Position: 3-phenoxyphenyl vs. 4-phenoxyphenyl in the target compound.
Target Compound
  • Structure: 4-phenoxyphenyl group with a chloroethyl ethylamino side chain.
  • Predicted Mechanism: The chloroethyl group may act as an alkylating agent, enabling covalent bond formation with biological targets (e.g., DNA or enzymes), unlike the non-covalent interactions of dimethoxy derivatives .

Table 1: Structural Comparison of Quinoline Derivatives

Compound Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound Quinolin-4-amine Chloroethyl ethylamino, 4-phenoxyphenyl To be determined Chloroethyl, amine
6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine HCl Quinolin-4-amine 6,7-dimethoxy, 3-phenoxyphenyl 408.88 Methoxy, phenoxy

Non-Quinoline Analogues with Phenoxy/Alkylamino Groups

N-(4-(4-(tert-Butyl)phenoxy)phenyl)-2-chloroacetamide (CAS Not Provided)
  • Structure: Chloroacetamide linked to a tert-butyl-substituted phenoxyphenyl group.
  • Key Differences: Core: Acetamide vs. quinolinamine. Substituents: tert-butyl (lipophilic) vs. chloroethyl ethylamino (reactive).
  • The chloroacetamide may undergo nucleophilic substitution, unlike the alkylation mechanism of the target compound .
Beta-Adrenergic Ligands (e.g., BRL37344, CGP12177A)
  • Structure: Phenoxyethylamino-propylphenoxyacetate derivatives.
  • Key Differences : Designed for reversible beta-adrenergic receptor binding, lacking alkylating groups.

Pharmacokinetic and Toxicity Considerations

Solubility and Bioavailability

  • Target Compound: Dihydrochloride salt improves solubility, critical for oral or intravenous administration.
  • 6,7-Dimethoxy Analog : Hydrochloride salt similarly enhances solubility (408.88 g/mol) .

Toxicity Profile

  • Chloroethyl Group: Known to confer mutagenic and carcinogenic risks via DNA alkylation, a concern absent in non-alkylating analogs like 6,7-dimethoxy derivatives .

Biological Activity

N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride is C25H24ClN3OC_{25}H_{24}ClN_3O with a CAS number of 139117-22-9. The compound features a quinoline core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities .

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. The biological activity is primarily attributed to its ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For example, related compounds have shown significant anti-proliferative effects against various cancer cell lines:

Cell Line IC50 (µM)
Prostate Cancer (PC-3)0.85
Hepatocellular Carcinoma (Hep3B)1.81
Non-Small Cell Lung Cancer (A549)0.90
Breast Cancer (NCI/ADR-RES)1.53

These findings suggest that the compound may induce G2/M phase arrest and activate apoptotic pathways through caspase activation and mitochondrial dysregulation .

Anti-inflammatory Activity

In addition to its anticancer effects, quinoline derivatives have demonstrated anti-inflammatory properties. Studies indicate that they can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . This suggests a dual mechanism where the compound not only targets cancer cells but also modulates inflammatory responses.

Case Studies

  • Cell Cycle Analysis : A study involving CCRF-CEM cells revealed that treatment with similar quinoline derivatives resulted in significant accumulation in the G2/M phase after 24 hours. This was accompanied by an increase in apoptotic markers, indicating effective induction of cell death .
  • Molecular Docking Studies : Computational analyses have been employed to understand the binding interactions of N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride with various biological targets. These studies help elucidate the structure-activity relationship (SAR), guiding further optimization of the compound for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride?

  • Methodological Answer : The synthesis of structurally related quinolinamine derivatives often involves nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, 4-chloroquinoline intermediates can react with amines under reflux in anhydrous ethanol at 150°C for 24 hours, followed by purification via column chromatography (gradient elution with ethyl acetate/petroleum ether) . For phenoxy-linked derivatives, coupling reactions using palladium catalysts (e.g., PdCl₂(PPh₃)₂) and ligands (e.g., PCy₃) in polar aprotic solvents like DMF are effective . The dihydrochloride salt is typically formed by treating the free base with HCl in an anhydrous solvent.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies).
  • Structural Confirmation :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm), ethylamino groups (δ 2.5–3.5 ppm), and chloroethyl substituents (δ 3.7–4.2 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • X-ray Crystallography : For absolute configuration, use single-crystal diffraction (e.g., space group P2₁/c for similar quinolinamines) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Segregate halogenated waste (chloroethyl groups) and neutralize acidic residues (dihydrochloride salt) before disposal .
  • Emergency Measures : For skin contact, wash with 10% aqueous NaHCO₃; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for quinolinamine derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Test compound activity across a broad concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
  • Receptor Profiling : Use competitive binding assays (e.g., radioligand displacement) to confirm target specificity vs. off-target interactions .
  • Metabolic Stability : Compare in vitro half-life (e.g., liver microsomes) to rule out rapid degradation masking true efficacy .
  • Case Study : In antimalarial studies, derivatives with bulky substituents (e.g., piperidinylmethyl groups) showed 92% yield but variable IC₅₀ values due to steric hindrance .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxylic acid) to reduce logP values >5, improving aqueous solubility .
  • Prodrug Design : Mask the dihydrochloride salt with ester or amide prodrugs to enhance oral bioavailability .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; aim for <95% binding to ensure tissue penetration .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target receptors (e.g., Plasmodium falciparum enzymes). Focus on hydrogen bonding with quinoline N and chloroethyl interactions .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize electron-withdrawing groups .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes; RMSD <2 Å indicates robust binding .

Data Contradiction Analysis

Q. Why do similar quinolinamine derivatives exhibit conflicting cytotoxicity results in cancer cell lines?

  • Resolution Framework :

  • Assay Variability : Compare MTT vs. ATP-based assays; the latter detects metabolic activity more sensitively .
  • Cell Line Heterogeneity : Test across multiple lines (e.g., HeLa, MCF-7) to account for genetic diversity .
  • Redox Interference : Pre-treat cells with antioxidants (e.g., NAC) to determine if reactive metabolites skew results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.